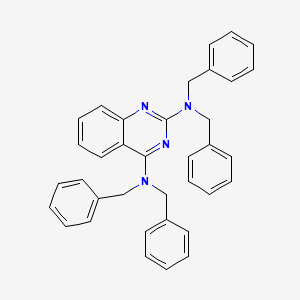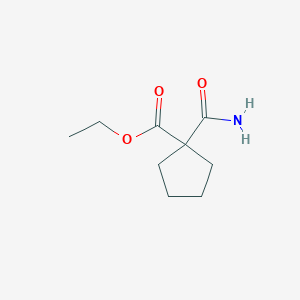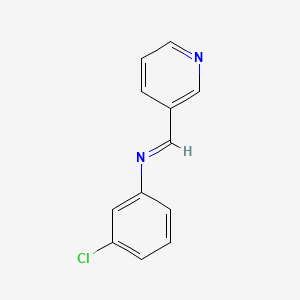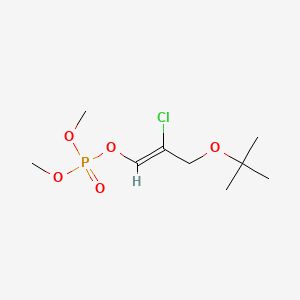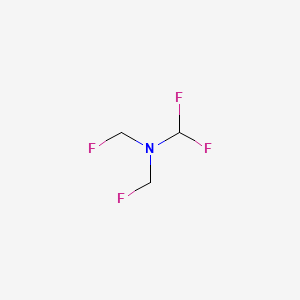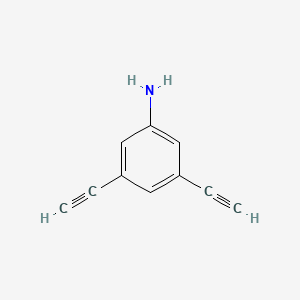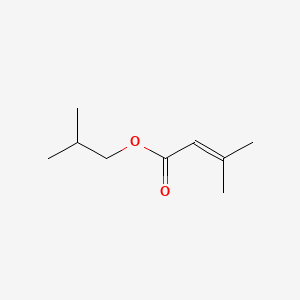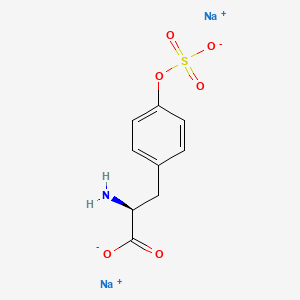
disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a sulfonate group attached to a phenyl ring, which is further connected to an amino acid backbone. The disodium salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate typically involves the sulfonation of a phenylalanine derivative. The process begins with the protection of the amino group, followed by the introduction of the sulfonate group through a sulfonation reaction. The final step involves deprotection and neutralization to obtain the disodium salt form. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pH, and reagent concentrations. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonate group, yielding a phenylalanine derivative.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced phenylalanine derivatives, and substituted phenylalanine compounds. These products have diverse applications in chemical synthesis and research.
Applications De Recherche Scientifique
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate can be compared with other similar compounds, such as:
Ferulic Acid 4-O-Sulfate Disodium Salt: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Disodium 3-[3-methoxy-4-(sulfonatooxy)phenyl]propanoate: Shares the sulfonate group but differs in the substitution pattern on the phenyl ring.
Disodium (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(sulfonatooxy)phenyl]propanoate: Contains additional protective groups, making it suitable for specific synthetic applications.
The uniqueness of this compound lies in its combination of structural features and functional groups, which confer specific reactivity and binding properties.
Propriétés
Formule moléculaire |
C9H9NNa2O6S |
|---|---|
Poids moléculaire |
305.22 g/mol |
Nom IUPAC |
disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO6S.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/t8-;;/m0../s1 |
Clé InChI |
QNVJDLVNSWUBSI-JZGIKJSDSA-L |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


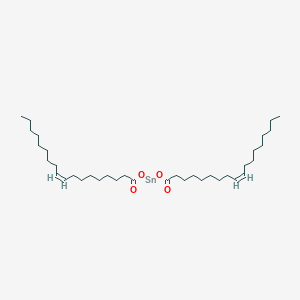
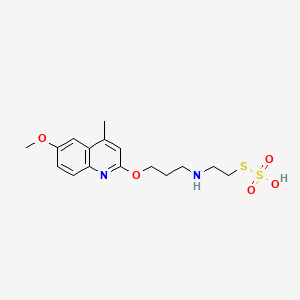


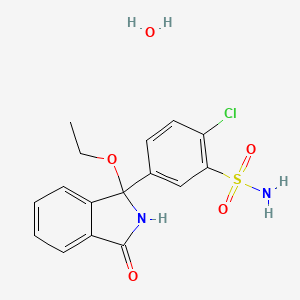
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
